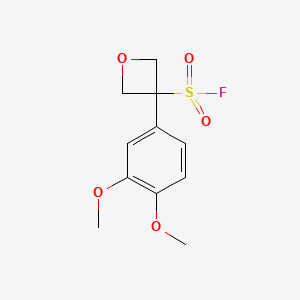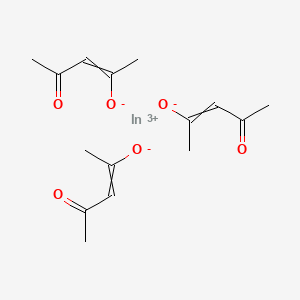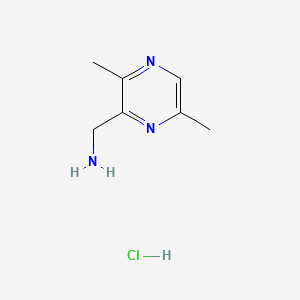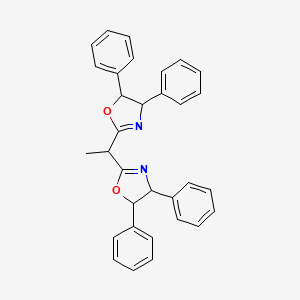
(S)-N,N-dimethyl-1-ferrocenylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “? (2)-iron(2+) 2-[1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide cyclopentadienide” is a complex organometallic compound It features an iron(2+) ion coordinated with a cyclopentadienide ligand and a substituted cyclopentadienide ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “? (2)-iron(2+) 2-[1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide cyclopentadienide” typically involves the reaction of iron(2+) salts with cyclopentadienide ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM). The reaction may require the use of a base, such as sodium hydride, to deprotonate the cyclopentadienide ligands and facilitate coordination to the iron center.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems for precise control of reaction parameters would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
“? (2)-iron(2+) 2-[1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide cyclopentadienide” can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride.
Substitution: Ligands coordinated to the iron center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, and carbonyls can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction would regenerate the iron(2+) state. Substitution reactions would result in new iron complexes with different ligands.
Scientific Research Applications
“? (2)-iron(2+) 2-[1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide cyclopentadienide” has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing proteins.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of new materials, such as conductive polymers and magnetic materials.
Mechanism of Action
The mechanism by which “? (2)-iron(2+) 2-[1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide cyclopentadienide” exerts its effects involves coordination chemistry and redox reactions. The iron center can undergo changes in oxidation state, facilitating various chemical transformations. The cyclopentadienide ligands play a crucial role in stabilizing the iron center and modulating its reactivity. Molecular targets and pathways involved include interactions with other metal centers, organic substrates, and biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another iron-containing organometallic compound with two cyclopentadienide ligands.
Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.
Nickelocene: Contains nickel and two cyclopentadienide ligands.
Uniqueness
“? (2)-iron(2+) 2-[1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide cyclopentadienide” is unique due to the presence of the dimethylaminoethyl substituent on one of the cyclopentadienide ligands. This substitution can significantly alter the electronic properties and reactivity of the compound compared to other similar compounds.
This detailed article provides a comprehensive overview of “? (2)-iron(2+) 2-[1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide cyclopentadienide,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H19FeN |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/q2*-1;+2 |
InChI Key |
UNMQCGHIBZALKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole](/img/structure/B12507961.png)


![2-{1,3-Bis[4-(adamantan-1-yl)phenyl]-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl}-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12507969.png)



![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B12508012.png)

![4-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B12508016.png)

![(2S)-3-(3-chlorophenoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12508022.png)

